Sec-butylbenzene

Descripción

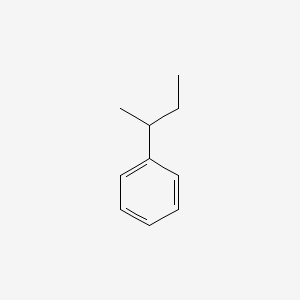

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

butan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMWRROPUADPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022333 | |

| Record name | sec-Butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley] | |

| Record name | sec-Butylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173.5 °C | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

126 °F (52 °C) closed cup | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 17.6 mg/L @ 25 °C, Miscible with alcohol, ether, benzene | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8580 g/cu cm @ 25 °C | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.62 (Air=1) | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.75 [mmHg], 1.75 mm Hg @ 25 °C | |

| Record name | sec-Butylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

135-98-8, 68411-44-9 | |

| Record name | sec-Butylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, butyl-, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEC-BUTYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEC-BUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B70I0RSX3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-82.7 °C | |

| Record name | Sec-BUTYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of sec-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butylbenzene, systematically known as (1-methylpropyl)benzene, is an aromatic hydrocarbon with a butyl group attached to a benzene ring.[1] It is a colorless, flammable liquid with a characteristic aromatic odor.[2] This compound serves as a crucial intermediate in various industrial syntheses, including the production of plasticizers, surface-active agents, and as a solvent for coatings.[2][3] Notably, it is a key precursor in the production of phenol and methyl ethyl ketone (MEK). This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its key chemical transformations and essential safety information.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physical properties of a compound is paramount for its safe handling, application in synthesis, and for purification processes.

Structural and General Properties

This compound consists of a benzene ring substituted with a sec-butyl group.[1] Its chemical formula is C₁₀H₁₄ and it has a molecular weight of approximately 134.22 g/mol .[1][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1-Methylpropyl)benzene | [1] |

| Synonyms | 2-Phenylbutane, s-Butylbenzene | [1][4] |

| CAS Number | 135-98-8 | [1][4] |

| Molecular Formula | C₁₀H₁₄ | [1][4] |

| Molecular Weight | 134.22 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][4] |

| Odor | Aromatic | [2] |

| Boiling Point | 173-174 °C | [1] |

| Melting Point | -75.5 °C | [1] |

| Density | 0.863 g/cm³ at 25 °C | [1] |

| Solubility in Water | Nearly insoluble | [1] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, and benzene | [2] |

| Flash Point | 52 °C (126 °F) | [4] |

| Autoignition Temperature | 418 °C (784 °F) | [1] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds.

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the sec-butyl group. The aromatic protons typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic proton (CH) gives a sextet around δ 2.6 ppm. The methylene protons (CH₂) of the ethyl group appear as a multiplet around δ 1.6 ppm, the methyl protons attached to the benzylic carbon (CH₃) present as a doublet around δ 1.2 ppm, and the terminal methyl protons (CH₃) of the ethyl group show a triplet around δ 0.8 ppm.

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the aromatic and aliphatic carbons. The aromatic carbons show signals in the region of δ 125-147 ppm. The benzylic carbon (CH) appears around δ 41 ppm, the methylene carbon (CH₂) around δ 31 ppm, the methyl carbon attached to the benzylic carbon (CH₃) at approximately δ 22 ppm, and the terminal methyl carbon (CH₃) at around δ 12 ppm.

The FT-IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its structural features.

-

Aromatic C-H Stretching: A sharp peak is typically observed just above 3000 cm⁻¹, characteristic of the C-H stretching vibrations of the benzene ring.

-

Aliphatic C-H Stretching: Strong absorptions are present just below 3000 cm⁻¹, corresponding to the C-H stretching of the sec-butyl group.

-

Aromatic C=C Stretching: Peaks in the region of 1600-1450 cm⁻¹ are due to the carbon-carbon stretching vibrations within the benzene ring.

-

C-H Bending: Bands in the 770-730 cm⁻¹ and around 690 cm⁻¹ region are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.

Figure 1: Annotated FT-IR Spectrum of this compound

(A representative FT-IR spectrum would be displayed here with major peaks annotated with their corresponding functional group vibrations.)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 134. The base peak is typically observed at m/z = 105, which corresponds to the loss of an ethyl group to form a stable benzylic carbocation. Another significant fragment is seen at m/z = 91, corresponding to the tropylium ion, a common fragment for alkylbenzenes.

Part 2: Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily governed by the interplay between the aromatic ring and the sec-butyl substituent. The alkyl group is an activating group and directs electrophilic substitution to the ortho and para positions.

Electrophilic Aromatic Substitution

The introduction of a nitro group (-NO₂) onto the benzene ring is a fundamental electrophilic aromatic substitution reaction. The sec-butyl group, being an ortho-, para-director, will yield a mixture of 1-sec-butyl-2-nitrobenzene and 1-sec-butyl-4-nitrobenzene.

Reaction Scheme for Nitration:

Caption: Nitration of this compound.

Experimental Protocol: Nitration of this compound (Adapted from general procedures for alkylbenzenes)

Disclaimer: This is an adapted protocol and should be performed with all necessary safety precautions in a certified fume hood.

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid.[5] Keep the temperature below 10 °C.

-

Reaction: Slowly add 0.1 mol of this compound dropwise to the nitrating mixture while maintaining the temperature between 20-30 °C.

-

Reaction Time: After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Workup: Pour the reaction mixture slowly over crushed ice. The nitrated products will separate as an oily layer.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting mixture of ortho and para isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Halogenation of this compound with bromine or chlorine in the presence of a Lewis acid catalyst will also yield a mixture of ortho and para substituted products.[6]

Reaction Scheme for Bromination:

Caption: Bromination of this compound.

Experimental Protocol: Bromination of this compound (Adapted from general procedures for alkylbenzenes)

Disclaimer: This is an adapted protocol and should be performed with all necessary safety precautions in a certified fume hood.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, add 0.1 mol of this compound and a catalytic amount of iron(III) bromide (FeBr₃).

-

Reaction: Slowly add 0.1 mol of bromine dissolved in a small amount of carbon tetrachloride dropwise to the flask at room temperature.[7]

-

Reaction Time: Stir the mixture at room temperature for 2-4 hours, or until the bromine color has disappeared.

-

Workup: Quench the reaction by slowly adding water.

-

Extraction: Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water, 5% sodium thiosulfate solution (to remove excess bromine), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The product mixture can be purified by vacuum distillation or column chromatography.

Side-Chain Oxidation

A commercially significant reaction of this compound is its oxidation to this compound hydroperoxide, which is a key intermediate in the synthesis of phenol and methyl ethyl ketone.[8] This reaction typically proceeds via a free-radical mechanism and can be initiated by auto-oxidation or with the use of catalysts.

Reaction Scheme for Oxidation:

Caption: Oxidation of this compound.

Experimental Protocol: Synthesis of this compound Hydroperoxide (Adapted from industrial process descriptions)

Disclaimer: This is an adapted protocol and should be performed with extreme caution due to the potential hazards of organic peroxides.

-

Setup: A reaction vessel equipped with a gas inlet tube, a condenser, and a magnetic stirrer is charged with this compound and a catalytic amount of a suitable initiator, such as N-hydroxyphthalimide.[9]

-

Reaction: The mixture is heated to approximately 110-130 °C, and a stream of air or oxygen is bubbled through the liquid.[8]

-

Monitoring: The reaction is monitored by taking aliquots and determining the peroxide concentration using iodometric titration.

-

Workup: Once the desired conversion is achieved, the reaction is cooled, and the unreacted this compound can be removed by vacuum distillation.

-

Isolation: The resulting this compound hydroperoxide can be isolated by extraction with aqueous solutions of solvents like methanol or ethanol.[9]

Part 3: Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 2: Safety Information for this compound

| Hazard | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[10] |

| Health Hazards | Harmful if swallowed. May be harmful in contact with skin. Causes skin and eye irritation. May cause respiratory irritation. | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing vapors.[10] |

| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |

| First Aid | If swallowed: Immediately call a poison center or doctor. If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. | [10] |

| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed. | [10] |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Part 4: Conclusion

This compound is a versatile aromatic hydrocarbon with significant industrial applications. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols, adapted from established chemical literature, offer a starting point for the synthesis of its key derivatives. As with all chemical procedures, adherence to strict safety protocols is paramount.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chm.uri.edu [chm.uri.edu]

- 3. Benzene, (1-methylpropyl)- [webbook.nist.gov]

- 4. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(135-98-8) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to sec-Butylbenzene (CAS 135-98-8): Properties, Synthesis, and Applications

Foreword

Welcome to this comprehensive technical guide on sec-butylbenzene. As a cornerstone alkylaromatic hydrocarbon, its unique structural and chemical properties make it a subject of significant interest in both academic research and industrial applications. This document is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the causality behind its properties and the rationale for its synthetic pathways and applications. Our focus is on delivering field-proven insights grounded in authoritative data, ensuring that the information presented is both accurate and actionable.

Chemical Identity and Molecular Structure

This compound, systematically named (butan-2-yl)benzene, is an organic compound classified as an aromatic hydrocarbon.[1] Its structure consists of a benzene ring where one hydrogen atom is substituted by a sec-butyl group.[1][2] This substitution introduces a chiral center at the benzylic carbon of the butyl chain, meaning this compound exists as a racemic mixture of two enantiomers: (R)- and (S)-sec-butylbenzene, unless a stereospecific synthesis is employed.[3][4] This chirality and the branched nature of the alkyl group are fundamental to its distinct physical and chemical properties when compared to its isomers: n-butylbenzene, iso-butylbenzene, and tert-butylbenzene.[3][5]

| Identifier | Value | Source(s) |

| CAS Number | 135-98-8 | [1] |

| IUPAC Name | (Butan-2-yl)benzene | [1][6] |

| Synonyms | 2-Phenylbutane, (1-Methylpropyl)benzene | [6] |

| Molecular Formula | C₁₀H₁₄ | [1][6] |

| Molecular Weight | 134.22 g/mol | [1][6] |

| InChI Key | ZJMWRROPUADPEA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCC(C)C1=CC=CC=C1 | [3] |

graph "sec_butylbenzene_structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [penwidth=2];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="0.87,0.5!"]; C3 [label="C", pos="0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-0.87,-0.5!"]; C6 [label="C", pos="-0.87,0.5!"];

// Double bonds C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Single bonds in ring C2 -- C3; C4 -- C5; C6 -- C1;

// sec-Butyl Group C_alpha [label="C", pos="-1.8,1.2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_beta1 [label="CH₃", pos="-2.7,0.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_beta2 [label="CH₂", pos="-1.5,2.2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_gamma [label="CH₃", pos="-1.2,3.2!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Attachment to ring C6 -- C_alpha;

// Bonds in butyl chain C_alpha -- C_beta1; C_alpha -- C_beta2; C_beta2 -- C_gamma;

// Implicit Hydrogens on ring (labels for clarity) H1 [label="H", pos="0,1.5!", shape=none, fontcolor="#5F6368"]; H2 [label="H", pos="1.3,0.7!", shape=none, fontcolor="#5F6368"]; H3 [label="H", pos="1.3,-0.7!", shape=none, fontcolor="#5F6368"]; H4 [label="H", pos="0,-1.5!", shape=none, fontcolor="#5F6368"]; H5 [label="H", pos="-1.3,-0.7!", shape=none, fontcolor="#5F6368"];

C1 -- H1 [style=invis]; C2 -- H2 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; }

Figure 1: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. As a non-polar aromatic hydrocarbon, it is a colorless, flammable liquid with a characteristic aromatic odor.[1][2] Its branched structure reduces the efficiency of intermolecular packing compared to its linear isomer, n-butylbenzene, resulting in a lower melting point and boiling point.[3] It is nearly insoluble in water but is miscible with most organic solvents like ethanol, ether, and benzene.[1][2][5]

| Property | Value | Conditions | Source(s) |

| Melting Point | -75.5 °C | 1 atm | [1][3][7] |

| Boiling Point | 173-174 °C | 1 atm | [1][8][7] |

| Density | 0.863 g/mL | at 25 °C | [1][7] |

| Refractive Index (n_D) | 1.489 | at 20 °C | [3][8][7] |

| Vapor Pressure | 1.75 mmHg | at 25 °C | [3][6] |

| Vapor Density | 4.62 | (Air = 1) | [3][6] |

| Flash Point | 52 °C (126 °F) | Closed Cup | [1][3][6] |

| Autoignition Temperature | 418 °C (784 °F) | [1] | |

| Water Solubility | 17.6 mg/L | at 25 °C | [6] |

| Log K_ow (LogP) | 4.57 | [3][6] |

Synthesis and Manufacturing

The industrial production of this compound is predominantly achieved through the Friedel-Crafts alkylation of benzene.[1][3] This electrophilic aromatic substitution reaction typically uses n-butene as the alkylating agent and a strong acid catalyst.

Primary Synthesis Route: Friedel-Crafts Alkylation

The reaction involves the protonation of n-butene by an acid catalyst to form a secondary carbocation (sec-butyl cation), which then acts as the electrophile, attacking the electron-rich benzene ring.

Catalysts:

-

Homogeneous Catalysts: Anhydrous aluminum chloride (AlCl₃) with a hydrogen chloride (HCl) promoter was a traditional choice.[1][9]

-

Solid Acid Catalysts: Modern processes favor solid acid catalysts like zeolites (e.g., Zeolite Beta, MCM-22) or solid phosphoric acid.[10][11] These are preferred due to their reduced corrosivity, easier separation from the product stream, and potential for regeneration, aligning with green chemistry principles.

The key challenge in this synthesis is selectivity. The reaction can produce all four butylbenzene isomers (n-, iso-, sec-, and tert-), as well as polyalkylated byproducts like dibutylbenzenes.[9][10] The boiling points of the isomers are very close, making separation by distillation difficult.[3][9] Therefore, catalyst selection and process conditions are optimized to maximize the yield of the desired this compound isomer.[11]

Figure 2: Simplified workflow for industrial this compound synthesis.

Example Laboratory Protocol: Zeolite-Catalyzed Alkylation

This protocol is a conceptualized procedure based on industrial practices for synthesizing this compound with high selectivity.

-

Catalyst Activation: A fixed-bed reactor is packed with a zeolite beta catalyst. The catalyst is activated by heating to 200-300°C under a flow of dry nitrogen for 2-4 hours to remove adsorbed water.

-

Reaction Setup: Benzene is fed into the reactor at a controlled flow rate. The reactor temperature is maintained between 100-280°C and the pressure is kept at 1.0-6.0 MPa.[11]

-

Alkylation: A stream of n-butene is introduced into the benzene flow at a benzene-to-olefin molar ratio of 2:1 to 20:1.[11] The high excess of benzene minimizes polyalkylation.

-

Effluent Collection: The reactor effluent, containing unreacted benzene, this compound, and byproducts, is cooled and collected.

-

Analysis: The product mixture is analyzed by Gas Chromatography (GC) to determine the conversion of butene and the selectivity for this compound.

-

Purification: The collected effluent is subjected to fractional distillation. Unreacted benzene is first removed and recycled. Subsequently, the this compound is separated from heavier polyalkylated byproducts.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two main structural features: the aromatic benzene ring and the alkyl side chain.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo typical electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). The sec-butyl group is an ortho-, para-directing activator, although the steric bulk of the group favors substitution at the para position.

-

Side-Chain Oxidation: The benzylic carbon (the carbon atom attached to the benzene ring) is susceptible to oxidation. This is a crucial reaction for one of its major industrial applications. Air oxidation of this compound yields this compound hydroperoxide, which is an intermediate in the production of phenol and methyl ethyl ketone (MEK).[10][12]

-

Dealkylation: Under certain catalytic conditions, the sec-butyl group can be cleaved from the benzene ring to yield benzene and butene.[3]

Figure 3: Key reactivity pathways of this compound.

Applications in Research and Industry

This compound is valued more as a chemical intermediate than as an end-product. Its applications are diverse, spanning several key industrial sectors.

-

Intermediate for Phenol and MEK Production: This is a significant application. The co-production of phenol and methyl ethyl ketone (MEK) via the hydroperoxide cleavage process is analogous to the cumene process for producing phenol and acetone.[9][10]

-

Solvent: Due to its aromatic nature and moderate volatility, it is used as a solvent in coating compositions and paint thinners.[2][3][13]

-

Organic Synthesis: It serves as a precursor in the synthesis of various specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances.[3][13] For instance, it is used to produce secondary butyl quinoline, which has applications in the flavor and fragrance industry.[2]

-

Plasticizers and Surface-Active Agents: It is also used in the manufacturing of plasticizers and surfactants.[2][7]

-

Fuel Additive: Its combustion characteristics make it suitable as a component or additive in fuels to improve performance.[3]

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic fingerprint, which is essential for its identification and quantification.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound typically shows a molecular ion peak (M⁺) at m/z = 134. The most prominent peak (base peak) is often observed at m/z = 105, corresponding to the loss of an ethyl group (-CH₂CH₃) to form a stable secondary benzylic carbocation.[6] Another significant fragment is seen at m/z = 91, representing the tropylium ion, a common fragment in alkylbenzenes.[6]

Toxicology and Safety Handling

Understanding the toxicological profile and safe handling requirements for this compound is critical for laboratory and industrial personnel.

Toxicological Summary

This compound is classified as a flammable liquid and can cause irritation upon contact.[1][13][14]

-

Acute Toxicity: It is considered moderately toxic by ingestion, with a reported oral LD50 in rats of 2240 mg/kg.[14] High exposure levels in animal studies have been shown to cause pulmonary injury.[15]

-

Irritation: It is a skin and eye irritant.[7][16][17] Inhalation of vapors may cause respiratory tract irritation, and high concentrations can lead to central nervous system effects such as dizziness and drowsiness.[17][18]

-

Carcinogenicity: It is not currently classified as a carcinogen by major regulatory agencies like IARC or the EPA.[13][15]

GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | GHS02 (Flame) | Danger | H226: Flammable liquid and vapour.[1][14] |

| Aspiration Hazard | GHS08 (Health Hazard) | Danger | H304: May be fatal if swallowed and enters airways.[1] |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][16] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][16] |

| Hazardous to the Aquatic Environment | GHS09 (Environment) | Warning | H411: Toxic to aquatic life with long lasting effects.[1][18] |

Safe Handling and Storage Protocol

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[17][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][19]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[14][19] Use explosion-proof electrical equipment.[14] Fire-fighting measures should involve foam, CO₂, or dry chemical extinguishers.[7][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17][19] Keep it segregated from incompatible materials, especially strong oxidizing agents.[7][16]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for hazardous waste disposal.[17] Prevent entry into sewers and waterways.[18]

Environmental Fate

The environmental behavior of this compound is governed by its physical properties, such as low water solubility and moderate vapor pressure.

-

Atmospheric Fate: Due to its vapor pressure, this compound released to the atmosphere is expected to exist solely in the vapor phase.[6] It will be degraded by reaction with photochemically-produced hydroxyl radicals.[6]

-

Aquatic Fate: If released into water, volatilization is expected to be a primary fate process.[6] However, due to its high Log K_ow, it has a strong tendency to adsorb to suspended solids and sediment. It also has a high potential for bioconcentration in aquatic organisms.[6] It is not expected to hydrolyze.[7]

Conclusion

This compound (CAS 135-98-8) is a fundamentally important alkylaromatic hydrocarbon with a well-defined set of properties stemming from its unique branched structure. While its direct use is limited, its role as a key intermediate in the synthesis of high-value chemicals like phenol and MEK, as well as its application as a specialty solvent, ensures its continued industrial relevance. A thorough understanding of its synthesis, reactivity, and safety protocols is essential for its effective and responsible use in research and manufacturing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]

- 3. Buy this compound | 135-98-8 | >98% [smolecule.com]

- 4. This compound, (-)- | C10H14 | CID 11029895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 135-98-8 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. WO2006015824A1 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]

- 10. CN101784507A - The preparation method of this compound - Google Patents [patents.google.com]

- 11. CN103102240A - Synthesis method of this compound - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Page loading... [guidechem.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

The Solubility of Sec-Butylbenzene in Organic Solvents: A Comprehensive Technical Guide

Foreword

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful formulation, synthesis, and process development. This guide provides an in-depth exploration of the solubility characteristics of sec-butylbenzene, a common aromatic hydrocarbon. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple qualitative statements of miscibility to offer a deeper understanding of the underlying principles governing its behavior in various organic media. We will delve into the theoretical underpinnings of this compound's solubility, present available data, and provide detailed experimental protocols for its determination, ensuring a robust and scientifically sound resource.

Introduction to the Physicochemical Properties of this compound

This compound (C₁₀H₁₄) is a colorless, flammable liquid characterized by a benzene ring substituted with a sec-butyl group.[1][2] Its molecular structure is the primary determinant of its solubility behavior. The presence of the nonpolar benzene ring and the alkyl chain renders the molecule largely nonpolar.[3] This inherent lack of polarity is the cornerstone of the "like dissolves like" principle that governs its interactions with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄ | [4][5] |

| Molecular Weight | 134.22 g/mol | [4][5] |

| Appearance | Colorless liquid | [5][6] |

| Density | 0.863 g/cm³ at 25°C | [1] |

| Boiling Point | 174°C | [1] |

| Melting Point | -75.5°C | [1] |

| Water Solubility | 17.6 mg/L at 25°C | [4][5] |

| log Kow (Octanol-Water Partition Coefficient) | 4.57 | [4] |

The very low water solubility and high octanol-water partition coefficient (log Kow) underscore the hydrophobic nature of this compound.[4] This property is critical in applications such as extraction and in understanding its environmental fate.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process driven by the change in Gibbs free energy. For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease. This is influenced by both enthalpic and entropic factors. In the context of this compound, its solubility in organic solvents is primarily dictated by intermolecular forces. As a nonpolar molecule, the predominant intermolecular interactions it experiences are London dispersion forces.

"Like Dissolves Like": A Deeper Look

For this compound to dissolve in a solvent, the energy required to overcome the cohesive forces within both the solute and the solvent must be compensated by the energy released from the new solute-solvent interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents also exhibit London dispersion forces as their primary intermolecular interaction. The energy required to disrupt the forces within both this compound and the nonpolar solvent is comparable to the energy released when they mix. This energetic balance favors dissolution, leading to high solubility or complete miscibility.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess a permanent dipole moment. While they can induce a temporary dipole in this compound, the primary interactions are still dominated by dispersion forces. The solubility in these solvents can be significant but may be less than in truly nonpolar solvents. Some sources indicate limited, temperature-dependent solubility in acetone.[3][4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to form hydrogen bonds. The strong hydrogen bonding network between alcohol molecules requires a significant amount of energy to disrupt. While this compound is reported to be miscible with ethanol, this is likely due to the ethyl group of ethanol providing a region of lower polarity that can interact favorably with this compound.[2][4] For smaller, more polar alcohols, the solubility may be lower.

Predictive Models: The UNIFAC Approach

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures, which can then be used to estimate solubility.[7][8][9] The model considers molecules as a collection of functional groups, and the interactions between these groups determine the overall thermodynamic properties of the mixture.[7]

For this compound, the relevant functional groups would be those representing the aromatic ring (ACH) and the aliphatic chain (CH₃, CH₂, CH). The UNIFAC model uses pre-determined interaction parameters between these groups to calculate the activity coefficient of this compound in a given solvent.[7][10] While a detailed tutorial on UNIFAC calculations is beyond the scope of this guide, it is a powerful tool for estimating solubility in the absence of experimental data, particularly in the early stages of process development.[9][11] However, the accuracy of the prediction is dependent on the availability and quality of the group interaction parameters.[12]

Qualitative and Quantitative Solubility Data

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Reported Solubility | Source(s) |

| Nonpolar Aliphatic | Hexane | Miscible | [3][4] |

| Heptane | Soluble | [3] | |

| Nonpolar Aromatic | Benzene | Miscible | [2][4] |

| Toluene | Soluble | ||

| Polar Protic | Ethanol | Miscible | [4][6] |

| Methanol | Soluble | [5] | |

| Polar Aprotic | Diethyl Ether | Miscible | [4][6] |

| Acetone | Limited solubility, temperature-dependent | [3][4] | |

| Dichloromethane | Soluble |

It is important to note that "miscible" implies that the two liquids will mix in all proportions to form a single homogeneous phase.[13] "Soluble" indicates that a significant amount will dissolve, but they may not be miscible in all proportions. "Limited solubility" suggests that only a small amount will dissolve.

Experimental Determination of Miscibility

The determination of miscibility is a fundamental experimental procedure. While standardized methods like ASTM D1722 are designed for the water miscibility of water-soluble solvents, a general and robust protocol can be adapted for determining the miscibility of this compound in organic solvents.[14]

Principle

The most straightforward method for determining miscibility is by visual inspection.[13] When two miscible liquids are combined, they form a single, clear, and homogenous phase. Immiscible liquids will form two distinct layers, often with a visible meniscus between them. Partial miscibility may result in a cloudy or turbid appearance.

Experimental Protocol: Visual Miscibility Titration

This protocol provides a systematic approach to determining the miscibility of this compound in a range of organic solvents at ambient temperature.

Materials:

-

This compound (≥99% purity)

-

A selection of organic solvents (e.g., methanol, ethanol, n-hexane, toluene, acetone, dichloromethane) of analytical grade

-

Calibrated glass pipettes or micropipettes

-

Small, clear glass vials or test tubes with stoppers

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.

-

Initial Screening:

-

In a series of labeled vials, add 1 mL of this compound.

-

To each vial, add 1 mL of a different organic solvent.

-

Stopper the vials and vortex for 30 seconds to ensure thorough mixing.

-

Allow the vials to stand for at least 5 minutes and observe.

-

Record whether the mixture is clear and homogenous (miscible), forms two distinct layers (immiscible), or appears cloudy (partially miscible).

-

-

Miscibility Titration (for miscible and partially miscible systems):

-

For each solvent that appeared miscible or partially miscible, prepare a series of mixtures in different volume ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1 of this compound to solvent).

-

Ensure the total volume in each vial is consistent (e.g., 5 mL).

-

Stopper and vortex each mixture thoroughly.

-

Allow to stand and observe for any phase separation or turbidity.

-

Record the range of compositions over which the two liquids are miscible.

-

Data Interpretation: The results of this protocol will allow for a more nuanced understanding of the solubility of this compound than a simple "soluble" or "insoluble" designation. For systems that are not miscible in all proportions, this method helps to define the miscibility gap.

Diagram 1: Experimental Workflow for Miscibility Determination

Caption: Workflow for determining the miscibility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most liquid-liquid systems, miscibility tends to increase with temperature as the increased kinetic energy helps to overcome intermolecular forces. However, some systems exhibit an upper or lower critical solution temperature, above or below which they become fully miscible.

-

Pressure: For liquid-liquid systems, the effect of pressure on solubility is generally negligible under normal laboratory conditions.

-

Presence of Impurities: The presence of impurities in either the this compound or the solvent can significantly affect solubility. For example, the presence of water in a polar aprotic solvent can reduce the solubility of the nonpolar this compound.

Conclusion

The solubility of this compound is fundamentally governed by its nonpolar character, leading to high solubility and miscibility with nonpolar organic solvents and more variable solubility in polar solvents. While a comprehensive quantitative dataset is not widely available, the principles of intermolecular forces and predictive models like UNIFAC provide a strong framework for understanding and estimating its behavior. The experimental protocol outlined in this guide offers a reliable method for determining miscibility in the laboratory. For researchers and professionals in drug development and chemical synthesis, a solid grasp of these principles and experimental techniques is essential for optimizing reaction conditions, developing robust formulations, and ensuring the success of their scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Buy this compound | 135-98-8 | >98% [smolecule.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]

- 10. Published Parameters UNIFAC - DDBST GmbH [ddbst.com]

- 11. scm.com [scm.com]

- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 13. Miscibility - Wikipedia [en.wikipedia.org]

- 14. standards.globalspec.com [standards.globalspec.com]

electrophilic substitution reactions of sec-butylbenzene

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of sec-Butylbenzene

For the Researcher, Scientist, and Drug Development Professional

Abstract

This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of sec--butylbenzene. As a Senior Application Scientist, the goal of this document is to synthesize established principles with practical, field-proven insights. We will explore the nuanced interplay of electronic and steric effects governed by the sec-butyl group, which dictates the regioselectivity and reaction kinetics of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This guide is structured to provide not just procedural steps but the underlying causality, ensuring that the described protocols are robust and reproducible. All mechanistic claims and protocols are supported by authoritative references, providing a self-validating framework for professionals in chemical research and drug development.

Introduction: The Unique Role of the sec-Butyl Substituent

The sec-butyl group, a branched alkyl substituent, imparts a distinct electronic and steric signature onto the benzene ring. Unlike linear alkyl groups, its bulkiness introduces significant steric hindrance, particularly at the positions ortho to its point of attachment. Electronically, the sec-butyl group is an electron-donating group (EDG) through induction and hyperconjugation. This donation activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

The dual nature of the sec-butyl group—activating yet sterically hindering—creates a fascinating case study in regioselectivity. While electronic effects favor the formation of ortho and para products, the steric bulk profoundly disfavors substitution at the ortho position. This guide will dissect this relationship to provide a predictive framework for reaction outcomes.

Mechanistic Underpinnings: The Arenium Ion Intermediate

All electrophilic aromatic substitutions proceed through a common mechanistic pathway involving the formation of a resonance-stabilized carbocation known as the arenium ion or sigma (σ) complex.

Workflow of Electrophilic Aromatic Substitution

Caption: Generalized workflow for electrophilic aromatic substitution.

The stability of the arenium ion is the critical factor determining the reaction's regioselectivity. For this compound, the positive charge of the intermediate can be delocalized onto the ring and, importantly, stabilized by the electron-donating sec-butyl group.

-

Ortho Attack: The positive charge can be placed on the carbon atom directly bonded to the sec-butyl group. While this allows for direct inductive stabilization, it is sterically hindered.

-

Meta Attack: The positive charge is never located on the carbon bearing the substituent, resulting in less stabilization compared to ortho and para intermediates.

-

Para Attack: The positive charge is also stabilized by the alkyl group, and this position is sterically accessible.

Consequently, electrophilic attack on this compound overwhelmingly favors the para position due to the combination of electronic stabilization and minimal steric hindrance.

Key Electrophilic Substitution Reactions of this compound

Nitration

The nitration of this compound is a classic example demonstrating the dominance of the para directing effect. The standard nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺).

Table 1: Regioselectivity in the Nitration of this compound

| Position | Product | Typical Yield (%) |

| ortho | 2-nitro-1-(1-methylpropyl)benzene | ~15-20% |

| meta | 3-nitro-1-(1-methylpropyl)benzene | ~5-10% |

| para | 4-nitro-1-(1-methylpropyl)benzene | ~70-80% |

The data clearly indicates that while the sec-butyl group is an ortho, para-director, the steric hindrance at the ortho position significantly suppresses the formation of the 2-nitro product, leading to the 4-nitro isomer as the major product.

-

Apparatus Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 10 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Preparation of Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction: To the cooled nitrating mixture, add 0.1 mol of this compound dropwise over 30 minutes, maintaining the temperature between 5-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly over 100 g of crushed ice. The nitro-substituted products will separate as an oily layer.

-

Extraction: Separate the organic layer and extract the aqueous layer with 2 x 20 mL of diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography.

Halogenation

Halogenation, such as bromination or chlorination, requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the halogen molecule and generate a potent electrophile. The steric demands of the halogenation reaction further emphasize the preference for para substitution.

Reaction Scheme for Bromination

Caption: Regioselective bromination of this compound.

The choice of Lewis acid can influence the isomer distribution, with bulkier catalysts potentially increasing the para to ortho ratio.

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the introduction of an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. This reaction is of significant synthetic utility as it does not suffer from the carbocation rearrangement issues often seen in Friedel-Crafts alkylation.

Due to the bulk of the acyl electrophile-Lewis acid complex, Friedel-Crafts acylation of this compound is highly selective for the para position. The steric clash between the sec-butyl group and the incoming acyl group almost completely inhibits ortho attack.

-

Catalyst Suspension: In a dry, three-necked flask fitted with a reflux condenser and a dropping funnel, suspend 0.12 mol of anhydrous aluminum chloride (AlCl₃) in 50 mL of dry carbon disulfide (CS₂).

-

Addition of Acylating Agent: Add 0.11 mol of acetyl chloride dropwise to the suspension.

-

Substrate Addition: Place 0.1 mol of this compound in the dropping funnel and add it slowly to the reaction mixture over 30 minutes. An exothermic reaction will occur, and hydrogen chloride gas will be evolved.

-

Reflux: After the addition is complete, gently heat the mixture to reflux for 1 hour to complete the reaction.

-

Work-up: Cool the reaction mixture and pour it onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and finally with brine. Dry over anhydrous calcium chloride.

-

Isolation: Distill off the carbon disulfide solvent. The residue, primarily 4-acetyl-sec-butylbenzene, can be purified by vacuum distillation or recrystallization.

Directing Group Summary and Predictive Power

The behavior of the sec-butyl group in electrophilic aromatic substitution can be summarized by its key characteristics:

Table 2: Characteristics of the sec-Butyl Substituent

| Feature | Description | Consequence |

| Electronic Effect | Electron-donating (Inductive, Hyperconjugation) | Activates the ring; ortho, para-directing |

| Steric Effect | Bulky, branched alkyl group | Hinders attack at the ortho position |

| Overall Directing Power | Strongly para-directing | The major product is almost always the para isomer |

This predictive model is crucial in synthetic planning, allowing chemists to anticipate the major product of a given electrophilic substitution reaction with high confidence. For instance, in the synthesis of pharmaceuticals where specific isomer purity is critical, understanding these directing effects is paramount for designing efficient synthetic routes that minimize costly and difficult separation procedures.

Conclusion

The are a clear and instructive example of the interplay between electronic activation and steric hindrance. The sec-butyl group, while an ortho, para-director on electronic grounds, overwhelmingly directs incoming electrophiles to the para position due to its significant bulk. This guide has provided a mechanistic foundation, detailed experimental protocols, and a predictive framework for understanding these reactions. For the practicing scientist, a firm grasp of these principles is essential for the rational design of synthetic pathways and the development of novel molecular entities.

An In-depth Technical Guide to the Stereoisomers and Chirality of sec-Butylbenzene

Abstract

In the landscape of pharmaceutical development and molecular sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. A subtle change in spatial configuration can be the difference between a life-saving therapeutic and an inert or even toxic compound. This guide provides a comprehensive examination of sec-butylbenzene, a simple aromatic hydrocarbon, as a model system for understanding the fundamental principles of chirality and stereoisomerism. We will delve into the structural origins of its chirality, the implications for its synthesis, the methodologies for resolving its enantiomers, and the analytical techniques required for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereochemical principles and their application in the laboratory.

The Imperative of Chirality in the Pharmaceutical Sciences

The biological machinery of life is inherently chiral. Enzymes, receptors, and nucleic acids are composed of chiral building blocks (L-amino acids and D-sugars), creating exquisitely specific three-dimensional environments. Consequently, when a chiral drug molecule is introduced into a biological system, its constituent enantiomers—non-superimposable mirror-image isomers—can and often do interact differently with these targets.[1][2]

One enantiomer may fit perfectly into a receptor's binding site to elicit a desired therapeutic effect, while its counterpart may not fit at all, or worse, may bind to a different target, causing off-target effects or toxicity. The tragic case of thalidomide in the mid-20th century serves as a stark reminder of this principle. Marketed as a racemic mixture (a 50:50 mixture of its (R) and (S) enantiomers) to treat morning sickness, it was later discovered that while one enantiomer was an effective sedative, the other was a potent teratogen, causing severe birth defects.[2][3] This event catalyzed a paradigm shift in regulatory standards, underscoring the critical need to study and control the stereochemistry of pharmaceutical agents.[4]

This compound: A Foundational Model for Chirality

This compound, with the IUPAC name (Butan-2-yl)benzene, is an alkylbenzene that provides an excellent and uncomplicated model for exploring stereoisomerism.[5][6] Its structure consists of a benzene ring substituted with a sec-butyl group.

The Origin of Chirality in this compound

The chirality of this compound arises from a single stereocenter (or chiral center). This is the secondary carbon atom of the butyl group, which is directly attached to the benzene ring.[7][8] This specific carbon is bonded to four distinct groups:

-

A phenyl group (-C₆H₅)

-

An ethyl group (-CH₂CH₃)

-

A methyl group (-CH₃)

-

A hydrogen atom (-H)

Because this carbon atom has four different substituents, the molecule is asymmetric and lacks an internal plane of symmetry. This asymmetry means that it can exist in two distinct spatial arrangements that are mirror images of each other but cannot be superimposed—the (R) and (S) enantiomers.[7][8][9]

References

- 1. m.youtube.com [m.youtube.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 135-98-8 | >98% [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound, (-)- | C10H14 | CID 11029895 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of sec-Butylbenzene in Complex Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of sec-butylbenzene as a versatile precursor in modern organic synthesis. Moving beyond its high-volume industrial application in the production of phenol and methyl ethyl ketone (MEK), this document elucidates the nuanced synthetic strategies and mechanistic underpinnings that make this compound a valuable building block for researchers, particularly those in the pharmaceutical and fine chemical sectors. This guide will detail the core chemical transformations of this compound, provide validated experimental protocols, and discuss its role as a key structural motif in bioactive molecules.

Introduction: The Enduring Relevance of an Alkylarene Workhorse

This compound, a simple alkylated aromatic hydrocarbon, is a cornerstone of the chemical industry.[1] Primarily produced through the Friedel-Crafts alkylation of benzene, its principal fate is oxidation to this compound hydroperoxide, which is then cleaved to co-produce phenol and MEK in a variation of the well-known Hock process.[2] While this industrial process underscores the economic importance of this compound, its utility extends far beyond this singular application. For the synthetic chemist, the sec-butylphenyl moiety offers a unique combination of steric and electronic properties that can be strategically employed in the synthesis of complex molecular architectures. This guide aims to bridge the gap between the bulk chemical applications of this compound and its potential in specialized organic synthesis, providing both theoretical insights and practical, actionable protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ | [1] |

| Molar Mass | 134.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.863 g/cm³ at 25 °C | [1] |

| Melting Point | -75.5 °C | [1] |

| Boiling Point | 174 °C | [1] |

| Solubility | Insoluble in water; miscible with organic solvents | [1] |

Spectroscopic Characterization:

-

¹H NMR (Acetone-d₆, 500 MHz): The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

-

¹³C NMR: The carbon NMR provides further confirmation of the structure with unique resonances for the aromatic and aliphatic carbons.

-

IR Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as aromatic C=C stretching.

Core Synthetic Transformations

The synthetic utility of this compound is primarily centered around two key transformations: its synthesis via Friedel-Crafts alkylation and its subsequent oxidation to a hydroperoxide intermediate.

Synthesis of this compound via Friedel-Crafts Alkylation

The most common laboratory and industrial synthesis of this compound involves the electrophilic aromatic substitution of benzene with a sec-butylating agent, typically in the presence of a Lewis acid catalyst.[3]

Mechanism:

The Friedel-Crafts alkylation proceeds through a well-established three-step mechanism:

-

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) abstracts a halide from the alkyl halide (e.g., 2-chlorobutane) to generate a sec-butyl carbocation. This carbocation is the active electrophile.[4]

-

Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the sec-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Diagram: Friedel-Crafts Alkylation of Benzene

Caption: Mechanism of Friedel-Crafts alkylation to form this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Friedel-Crafts alkylation and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 0.3 mol).

-

Reagent Addition: Add benzene (1.0 mol) to the flask. Cool the mixture to 0-5 °C using an ice bath.

-

Alkylation: From the dropping funnel, add 2-chlorobutane (0.5 mol) dropwise to the stirred mixture over a period of 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Separate the organic layer.

-

Purification: Wash the organic layer with 10% sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the benzene by distillation. The crude this compound is then purified by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 60-70% | [4] |

| Benzene:2-chlorobutane ratio | 2:1 | [4] |

| Catalyst | AlCl₃ | [3] |

| Reaction Temperature | 0-10 °C | [4] |

Oxidation of this compound to its Hydroperoxide

The benzylic C-H bond in this compound is susceptible to radical-mediated oxidation, a key transformation that unlocks its synthetic potential. This aerobic oxidation is the first step of the Hock process.

Mechanism:

The liquid-phase oxidation of this compound is a free-radical chain reaction:

-

Initiation: The reaction is initiated by the decomposition of a radical initiator or by the abstraction of a benzylic hydrogen to form a sec-butylbenzyl radical.

-

Propagation: The sec-butylbenzyl radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical then abstracts a benzylic hydrogen from another this compound molecule, propagating the chain and forming this compound hydroperoxide.

-

Termination: The chain reaction is terminated by the combination of two radicals.

Diagram: this compound Oxidation Workflow

Caption: Workflow for the oxidation of this compound.

Experimental Protocol: Synthesis of this compound Hydroperoxide

Caution: Organic hydroperoxides can be thermally unstable and potentially explosive. This procedure should be conducted with appropriate safety measures, including a blast shield.

-

Reaction Setup: Charge a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube with purified this compound.

-

Catalyst Addition: Add a catalytic amount of N-hydroxyphthalimide (NHPI).

-

Oxidation: Heat the mixture to 110-120 °C and bubble a slow stream of air or oxygen through the solution.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and determining the hydroperoxide concentration by iodometric titration.

-

Work-up: Once the desired conversion is reached (typically 35-40%), cool the reaction mixture. The hydroperoxide can be isolated by extraction with aqueous methanol.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Selectivity to Hydroperoxide | ~95% | [5][6] |

| Conversion of this compound | 35-40% | [5] |

| Catalyst | N-hydroxyphthalimide (NHPI) | [6] |

| Reaction Temperature | 110-120 °C | [6] |

Acid-Catalyzed Cleavage of this compound Hydroperoxide

The final step in the Hock process is the acid-catalyzed rearrangement and cleavage of this compound hydroperoxide to yield phenol and methyl ethyl ketone.

Mechanism:

-

Protonation: The hydroperoxide is protonated by a strong acid (e.g., H₂SO₄) on the terminal oxygen atom.

-

Rearrangement: The protonated hydroperoxide undergoes a rearrangement where the phenyl group migrates from the benzylic carbon to the adjacent oxygen atom, with the concurrent loss of a water molecule. This forms a resonance-stabilized carbocation.

-

Hydrolysis: The carbocation is attacked by water to form a hemiacetal.

-

Cleavage: The hemiacetal decomposes to yield phenol and methyl ethyl ketone, with the regeneration of the acid catalyst.

Experimental Protocol: Cleavage of this compound Hydroperoxide

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place a solution of this compound hydroperoxide in a suitable solvent (e.g., acetone or this compound).

-

Acid Addition: Cool the solution and add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reaction: The reaction is typically exothermic and proceeds rapidly. Maintain the temperature within a safe range using external cooling.

-

Neutralization and Work-up: Neutralize the reaction mixture with a base (e.g., sodium carbonate solution). Separate the organic layer.

-

Purification: The phenol and methyl ethyl ketone can be separated and purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield of Phenol | ~88% | [5] |

| Yield of Methyl Ethyl Ketone | ~71% | [5] |

| Catalyst | Sulfuric Acid | [5] |

| Reaction Temperature | Room Temperature | [5] |

Applications in Pharmaceutical and Fine Chemical Synthesis

While the direct use of this compound as a starting material in reported drug syntheses is not widespread, the sec-butylphenyl moiety is a recurring structural motif in several bioactive molecules. Understanding the synthesis and reactivity of this compound provides a valuable framework for the synthesis of these more complex targets.

A notable example is the structural relationship to the anti-inflammatory drug Nabumetone . While common syntheses of Nabumetone do not start from this compound, the core structure features a butanone side chain attached to a naphthalene ring system, which is conceptually similar to the this compound framework. The knowledge of Friedel-Crafts type reactions and side-chain manipulations is directly applicable to the synthesis of such structures.

Furthermore, the principles of benzylic functionalization, so central to the chemistry of this compound, are widely applicable in medicinal chemistry for the introduction of various pharmacophores.

Conclusion

This compound is a precursor of significant strategic importance in organic synthesis. Its accessibility through robust Friedel-Crafts alkylation and its susceptibility to selective benzylic oxidation make it a powerful tool for the construction of more complex molecules. While its primary industrial role is in the production of phenol and MEK, the fundamental reactions it undergoes provide a blueprint for the synthesis of a wide range of substituted aromatic compounds. For researchers and drug development professionals, a deep understanding of the chemistry of this compound opens up avenues for the rational design and synthesis of novel chemical entities. The protocols and mechanistic insights provided in this guide serve as a foundation for the innovative application of this versatile building block.

References

- 1. This compound | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7671248B2 - Process for producing sec-butyl benzene - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]